molecular formula C12H8ClF3N4O2 B7852974 3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide

3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide

Cat. No.: B7852974
M. Wt: 332.66 g/mol
InChI Key: QEYRABBIDXIJNN-UHFFFAOYSA-N
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Description

3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide involves multiple steps, starting with the use of N-protective indole and halogenated hydrocarbon as raw materials. The process includes a C-H alkylation reaction facilitated by a manganese catalyst, magnesium metal, and mechanical grinding . This method ensures the formation of the desired compound with high efficiency and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure consistency, safety, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain high production standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the functional groups involved.

Scientific Research Applications

3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes. The exact pathways and targets involved depend on the specific application and context of its use.

Properties

IUPAC Name

3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O2/c13-7-3-1-2-6(4-7)10(21)19-17-5-8-9(12(14,15)16)18-20-11(8)22/h1-5,17H,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYRABBIDXIJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC=C2C(=NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC=C2C(=NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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